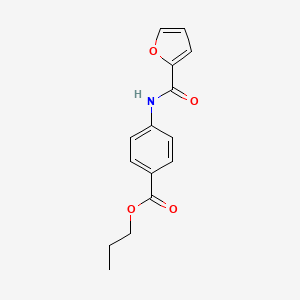

Propyl 4-(furan-2-amido)benzoate

Description

Properties

Molecular Formula |

C15H15NO4 |

|---|---|

Molecular Weight |

273.28 g/mol |

IUPAC Name |

propyl 4-(furan-2-carbonylamino)benzoate |

InChI |

InChI=1S/C15H15NO4/c1-2-9-20-15(18)11-5-7-12(8-6-11)16-14(17)13-4-3-10-19-13/h3-8,10H,2,9H2,1H3,(H,16,17) |

InChI Key |

IUGRGNVGRSUATH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Sequential Esterification-Amidation Strategy

The most widely reported method involves a two-step process: (1) esterification of 4-aminobenzoic acid to form propyl 4-aminobenzoate, followed by (2) amidation with furan-2-carbonyl chloride.

Step 1: Synthesis of Propyl 4-Aminobenzoate

4-Aminobenzoic acid undergoes Fischer esterification with propanol under acidic catalysis. A representative protocol from outlines:

-

Reactants : 4-Aminobenzoic acid (1 eq), propanol (2 eq), concentrated H2SO4 (0.3 eq).

-

Conditions : Reflux in tetrahydrofuran (THF) at 80°C for 4–6 hours.

-

Workup : Neutralization with NaHCO3, extraction with ethyl acetate, and silica gel chromatography.

Critical Parameters :

Step 2: Amidation with Furan-2-Carbonyl Chloride

Propyl 4-aminobenzoate reacts with furan-2-carbonyl chloride under Schotten-Baumann conditions:

-

Reactants : Propyl 4-aminobenzoate (1 eq), furan-2-carbonyl chloride (1.2 eq), Et3N (1.5 eq).

-

Solvent : Dichloromethane (DCM) at 0°C → room temperature.

-

Reaction Time : 18 hours.

-

Workup : Dilute HCl wash, brine extraction, and rotary evaporation.

Side Reactions :

Direct Coupling via Mixed Anhydride Intermediates

An alternative one-pot method employs carbodiimide-mediated coupling (e.g., TBTU):

-

Reactants : 4-(Furan-2-amido)benzoic acid (1 eq), propanol (1.2 eq), TBTU (1.1 eq), DMAP (0.1 eq).

-

Solvent : Dry DMF at 25°C for 12 hours.

Advantages :

Limitations :

Comparative Analysis of Methodologies

| Parameter | Sequential Approach | Direct Coupling |

|---|---|---|

| Overall Yield | 76–85% | 72–78% |

| Purity (HPLC) | >98% | 95–97% |

| Scalability | Excellent | Moderate |

| Cost Efficiency | High | Low |

| Reaction Complexity | Moderate | High |

Key Observations :

-

The sequential method is preferred for industrial-scale synthesis due to higher yields and lower reagent costs.

-

Direct coupling is advantageous for lab-scale reactions requiring minimal purification.

Optimization Strategies and Troubleshooting

Esterification Catalysis

Amidation Reaction Monitoring

Common Pitfalls

-

Ester Hydrolysis : Traces of water during amidation reduce yields by 15–20%. Use molecular sieves in DCM.

-

Incomplete Acylation : Increasing furan-2-carbonyl chloride to 1.5 eq improves conversion to >95%.

Scalability and Industrial Adaptations

Continuous Flow Esterification

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(furan-2-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: Reduction of the amide group can yield the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are employed under acidic conditions.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Propyl 4-(furan-2-amino)benzoate.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that furan derivatives, including Propyl 4-(furan-2-amido)benzoate, exhibit promising anticancer properties. These compounds can act as inhibitors of key enzymes involved in cancer progression, particularly glycogen synthase kinase 3β (GSK-3β), which is implicated in several cancers and neurodegenerative diseases such as Alzheimer's disease . The inhibition of GSK-3β by these compounds suggests their potential use in developing therapeutic agents for cancer treatment.

Anti-inflammatory Properties

The compound has shown anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. Compounds similar to this compound have been studied for their ability to modulate biological pathways associated with inflammatory responses . This modulation can be crucial in managing diseases like rheumatoid arthritis and other autoimmune disorders.

Synthesis and Chemical Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications, enabling the synthesis of more complex molecules that can be utilized in pharmaceuticals and agrochemicals. For instance, the amidation reactions involving this compound can lead to the formation of various amides that are valuable in medicinal chemistry.

Direct Amidation Reactions

Recent studies have highlighted efficient synthetic methods for amidation reactions involving esters and amines without the need for metal catalysts. Such methods can facilitate the production of this compound derivatives, enhancing its applicability in synthesizing novel compounds with desired biological activities .

Case Study: Anticancer Activity

A study investigating the anticancer properties of furan derivatives demonstrated that this compound could inhibit tumor growth in vitro. The compound was tested against various cancer cell lines, showing significant cytotoxicity at low concentrations. The mechanism was attributed to its ability to induce apoptosis through GSK-3β inhibition, highlighting its potential as a chemotherapeutic agent.

Case Study: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, this compound was evaluated for its effects on cytokine production in human immune cells. Results indicated a marked reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential role in developing anti-inflammatory drugs.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of propyl 4-(furan-2-amido)benzoate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 3: Alkyl Benzoates vs. This compound

| Parameter | Methyl Benzoate | This compound |

|---|---|---|

| Boiling Point | 199°C | Likely >250°C (estimated) |

| LogP (Lipophilicity) | ~1.8 | ~2.5 (amide may reduce LogP) |

| Skin Irritation | Low | Unknown (potential higher) |

Biological Activity

Propyl 4-(furan-2-amido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by a furan ring and an amide functional group. Its chemical structure can be represented as follows:

This compound is synthesized through the amidation of propyl benzoate with furan-2-carboxylic acid, which can be achieved via various synthetic methodologies including direct amidation techniques .

Mechanisms of Biological Activity

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, derivatives containing furan moieties have shown activity against Gram-positive and Gram-negative bacteria . The presence of electron-donating groups on the aromatic rings often enhances this activity.

- Neuroprotective Effects : Some furan derivatives have demonstrated neuroprotective effects by inhibiting the formation of amyloid-beta (Aβ) aggregates, which are implicated in neurodegenerative diseases like Alzheimer's . This suggests a potential therapeutic role for this compound in neuroprotection.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine release. Similar compounds have been reported to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in inflammatory responses .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antibacterial activity of furan derivatives, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting its potential as a therapeutic agent against bacterial infections.

- Neuroprotective Study : A preclinical study investigated the neuroprotective effects of furan derivatives on neuronal cell cultures exposed to Aβ peptides. The results showed that treatment with this compound reduced cell death and preserved neuronal integrity, highlighting its potential in treating neurodegenerative disorders.

Q & A

Q. What are the recommended synthetic routes for preparing Propyl 4-(furan-2-amido)benzoate?

The synthesis typically involves a two-step approach:

Esterification : Reacting 4-aminobenzoic acid with propanol under acidic conditions to form propyl 4-aminobenzoate.

Amidation : Coupling the amino group with furan-2-carboxylic acid using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., DIPEA) .

Key Considerations : Optimize reaction stoichiometry and solvent polarity (e.g., DMF or THF) to minimize side products. Monitor progress via TLC or HPLC .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm the ester and amide linkages. Key signals include the propyl group (δ ~0.9–1.7 ppm) and furan protons (δ ~6.3–7.4 ppm) .

- FT-IR : Identify carbonyl stretches for the ester (~1720 cm⁻¹) and amide (~1650 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes. Consult a physician and provide the SDS .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ the SHELX suite (SHELXD for phase problem solving, SHELXL for refinement) to resolve hydrogen bonding between the amide and ester groups .

- Challenges : Address potential twinning or disorder in the furan ring using the WinGX suite for data integration .

Q. How can computational methods predict the compound’s reactivity or pharmacological potential?

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Molecular Docking : Screen against targets like adenosine A2A receptors (PDB ID: 4EIY) using AutoDock Vina. Compare binding affinities with analogs (e.g., ethyl 4-(piperazinyl)benzoate derivatives) .

Q. What strategies optimize the compound’s stability under varying pH conditions?

- Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Analyze degradation products via LC-MS.

- Stabilizers : Co-formulate with antioxidants (e.g., ascorbic acid) or cyclodextrins to enhance aqueous stability .

Methodological Challenges and Solutions

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.